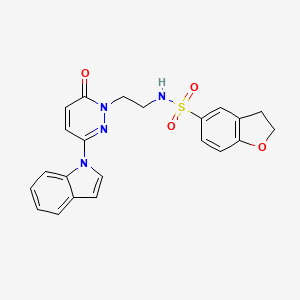
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . This suggests that this compound may interact with its targets to induce changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to exhibit various biologically vital properties . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body , suggesting that this compound may affect multiple biochemical pathways.
Result of Action
Given the biological activities of indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
生物活性
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound integrates various pharmacologically relevant substructures, including indole and pyridazine moieties, which are known for their diverse biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C22H20N4O4S, with a molecular weight of approximately 436.49 g/mol. The structure features a sulfonamide group, which is often associated with antibacterial and antitumor activities.
Target Receptors and Pathways
Indole derivatives like this compound are known to interact with various biological targets. They can modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs) and other signaling pathways involved in cell proliferation and apoptosis. The presence of the pyridazine ring enhances the compound's ability to inhibit specific enzymes or proteins involved in tumor growth and inflammation.
Biochemical Pathways
Research indicates that compounds containing indole and pyridazine structures can influence several key biochemical pathways:
- Inhibition of Tubulin Assembly : Similar compounds have shown potent inhibition of tubulin polymerization, which is critical for cancer cell proliferation.
- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Several studies have evaluated the anticancer potential of indole-based compounds similar to this compound. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| OXi8006 | SK-OV-3 | 3.45 | Tubulin assembly inhibition |
| OXi8007 | DU-145 | 5.0 | Cytotoxicity via apoptosis induction |
These findings suggest that similar compounds can effectively inhibit tumor growth through mechanisms involving tubulin disruption and apoptosis.
Analgesic Activity
Research on related compounds has demonstrated analgesic properties through various pain models:
- Hot Plate Test : Used to assess pain response.
- Writhing Test : Evaluates visceral pain relief.
The derivatives showed comparable efficacy to established analgesics like morphine in these models.
Case Studies
- Synthesis and Evaluation : A study synthesized various indole-based compounds, including those similar to our target compound. The evaluation revealed significant cytotoxicity against ovarian and lung cancer cell lines, indicating a strong potential for further development as anticancer agents .
- Formyl Peptide Receptors (FPRs) : Another study focused on pyridazinone derivatives demonstrated that modifications at specific positions led to enhanced agonist activity at FPRs, which are implicated in inflammatory responses .
属性
IUPAC Name |
N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-22-8-7-21(25-12-9-16-3-1-2-4-19(16)25)24-26(22)13-11-23-31(28,29)18-5-6-20-17(15-18)10-14-30-20/h1-9,12,15,23H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTJKJMOPVDFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














